molecular formula C13H22O2 B13727443 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 36151-02-7

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No.: B13727443
CAS No.: 36151-02-7
M. Wt: 210.31 g/mol
InChI Key: UEEJDIUOCUCVHN-UHFFFAOYSA-N
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Description

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with a hydroxybutyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with 3-hydroxybutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.

    Substitution: The hydroxybutyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-oxobutyl)-3,5,5-trimethylcyclohex-2-en-1-one.

    Reduction: Formation of 4-(3-hydroxybutyl)-3,5,5-trimethylcyclohexane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, the hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects through the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxybutyl)-3-methylenetetrahydro-2H-pyran-2-one: A structurally similar compound with a pyran ring instead of a cyclohexene ring.

    Poly(4-hydroxybutyrate): A polymer containing 4-hydroxybutyrate units, used in medical applications.

Uniqueness

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both a hydroxybutyl group and a cyclohexene ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

36151-02-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H22O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h7,10,12,14H,5-6,8H2,1-4H3

InChI Key

UEEJDIUOCUCVHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(C1CCC(C)O)(C)C

Origin of Product

United States

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